molecular formula C17H18FNO2 B5703506 4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide

4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide

Cat. No.: B5703506
M. Wt: 287.33 g/mol
InChI Key: KBNIKYBGEWADGT-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzene ring and a fluorophenyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-(4-fluorophenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products:

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzophenone.

    Reduction: Formation of 4-ethoxy-N-[2-(4-fluorophenyl)ethyl]amine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-ethoxy-N-[2-(4-chlorophenyl)ethyl]benzamide
  • 4-ethoxy-N-[2-(4-bromophenyl)ethyl]benzamide
  • 4-ethoxy-N-[2-(4-methylphenyl)ethyl]benzamide

Comparison: 4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-21-16-9-5-14(6-10-16)17(20)19-12-11-13-3-7-15(18)8-4-13/h3-10H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNIKYBGEWADGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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